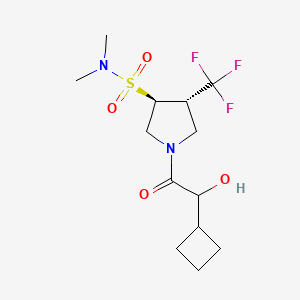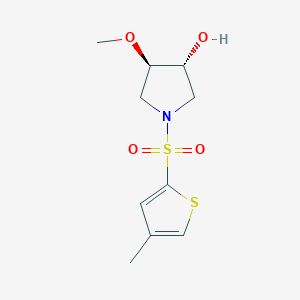![molecular formula C14H20N2O3 B7336890 (2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide](/img/structure/B7336890.png)
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by a team of researchers at Merck & Co., Inc. as part of a program to develop new analgesic drugs. Since then, MK-801 has become a widely used tool in neuroscience research due to its ability to block NMDA receptors, which play a crucial role in synaptic plasticity, learning, and memory.
作用機序
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide binds to a specific site on the NMDA receptor called the phencyclidine (PCP) binding site, which is located within the ion channel pore. By binding to this site, this compound blocks the flow of calcium ions through the channel, which is necessary for the activation of downstream signaling pathways. This leads to a decrease in synaptic plasticity and neuronal excitability, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce neuronal apoptosis, alter gene expression, and modulate neurotransmitter release. In addition, this compound has been shown to affect cardiovascular function, respiratory function, and immune function. These effects are likely due to the widespread distribution of NMDA receptors throughout the body.
実験室実験の利点と制限
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide has several advantages for use in lab experiments. It is highly selective for the NMDA receptor and has a long duration of action, which allows for sustained blockade of receptor function. In addition, this compound is relatively easy to administer and has a well-established safety profile in animal models.
However, there are also several limitations to the use of this compound in lab experiments. It can be difficult to interpret the results of experiments due to the complex and multifaceted effects of NMDA receptor blockade. In addition, the effects of this compound on different cell types and in different brain regions may vary, which can make it challenging to generalize findings.
将来の方向性
There are many potential future directions for research on (2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and duration of action. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, there is a need for further research on the biochemical and physiological effects of this compound in different cell types and in different brain regions to better understand its potential therapeutic applications.
合成法
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide is a complex organic compound that requires several steps to synthesize. The most commonly used method involves the reaction of 2-methoxyethylamine with 2-chloro-5-methylbenzoic acid to form the corresponding amide. This intermediate is then reacted with 2-bromo-4-(2-methoxyethyl)pyridine to give this compound as a white crystalline powder.
科学的研究の応用
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide has been extensively studied for its effects on NMDA receptor function and its potential therapeutic applications. It has been shown to be neuroprotective in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
(2S,5S)-N-[4-(2-methoxyethyl)pyridin-2-yl]-5-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-3-4-12(19-10)14(17)16-13-9-11(5-7-15-13)6-8-18-2/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,15,16,17)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTFZNDULHSAAD-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NC2=NC=CC(=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](O1)C(=O)NC2=NC=CC(=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336810.png)
![1-(2-methylpropyl)-5-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-triazole](/img/structure/B7336825.png)
![(1R,2R)-N-[(4-chloro-2,5-difluorophenyl)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxamide](/img/structure/B7336831.png)
![5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7336842.png)
![[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B7336845.png)
![(3aR,6aR)-5-[2-(3,4-difluorophenyl)ethyl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336858.png)
![(1R,9R)-11-(5-methoxypyridin-3-yl)sulfonyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336876.png)
![(1R,9R)-11-(furan-3-ylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336882.png)
![2-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B7336883.png)
![(2R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7336898.png)


![(3R,4R)-1-[(2-ethyl-1,3-thiazol-5-yl)sulfonyl]-4-methoxypyrrolidin-3-ol](/img/structure/B7336911.png)
![(1R,9S)-11-(2-naphthalen-2-ylacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7336918.png)
